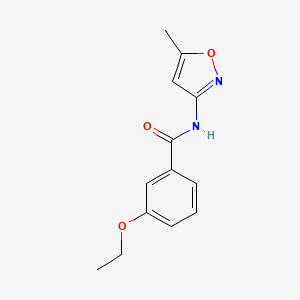![molecular formula C20H15F3N2O2 B4543111 1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)
1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenoxyphenyl group and a trifluoromethylphenyl group linked by a urea moiety, making it a versatile molecule in both organic synthesis and applied sciences.
Métodos De Preparación
The synthesis of 1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-phenoxyaniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
-
Synthetic Route
Step 1: Preparation of 4-phenoxyaniline.
Step 2: Reaction of 4-phenoxyaniline with 2-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
-
Industrial Production
- Use of catalysts to improve efficiency.
- Optimization of reaction conditions to maximize yield.
Análisis De Reacciones Químicas
1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- Common Reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Acidic or basic medium.
- Major Products: Oxidized derivatives of the phenyl groups.
-
Reduction
- Common Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents.
- Major Products: Reduced forms of the urea moiety.
-
Substitution
- Common Reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the substituent.
- Major Products: Substituted derivatives on the phenyl rings.
Aplicaciones Científicas De Investigación
1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
-
Biology
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Investigated for its potential therapeutic properties.
- Possible applications in drug design and development.
-
Industry
- Utilized in the production of specialty chemicals.
- Application in materials science for the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The phenoxyphenyl group may facilitate binding to aromatic residues in proteins, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea.
- 1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]carbamate.
-
Comparison
Structural Differences: The presence of urea, thiourea, or carbamate moieties.
Chemical Properties: Variations in reactivity and stability.
Applications: Differences in their use in scientific research and industry.
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)17-8-4-5-9-18(17)25-19(26)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOQHGZOYLKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B4543036.png)
![Methyl 2-[6-ethyl-3-(4-fluorophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B4543065.png)
![N-(3-acetylphenyl)-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4543068.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543076.png)
![2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4543080.png)

![N-1,3-benzodioxol-5-yl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4543092.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4543099.png)
![N-(2,6-DIMETHOXYBENZOYL)-N'-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B4543114.png)

![1-butyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
![2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE](/img/structure/B4543135.png)

